Cas no 2248302-53-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6523457
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate
- 2248302-53-4
-
- Inchi: 1S/C20H14N2O6S/c1-29(26,27)21-17-11-13-7-3-2-6-12(13)10-16(17)20(25)28-22-18(23)14-8-4-5-9-15(14)19(22)24/h2-11,21H,1H3
- InChI Key: BSCWBSYTTQXKCI-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=C2C=CC=CC2=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)(=O)=O
Computed Properties
- Exact Mass: 410.05725734g/mol
- Monoisotopic Mass: 410.05725734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 767
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 118Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523457-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate |
2248302-53-4 | 95.0% | 0.05g |
$359.0 | 2025-03-14 | |
| Enamine | EN300-6523457-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate |
2248302-53-4 | 95.0% | 0.1g |
$376.0 | 2025-03-14 | |
| Enamine | EN300-6523457-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate |
2248302-53-4 | 95.0% | 0.25g |
$393.0 | 2025-03-14 | |
| Enamine | EN300-6523457-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate |
2248302-53-4 | 95.0% | 0.5g |
$410.0 | 2025-03-14 | |
| Enamine | EN300-6523457-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate |
2248302-53-4 | 95.0% | 1.0g |
$428.0 | 2025-03-14 | |
| Enamine | EN300-6523457-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate |
2248302-53-4 | 95.0% | 2.5g |
$838.0 | 2025-03-14 | |
| Enamine | EN300-6523457-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate |
2248302-53-4 | 95.0% | 5.0g |
$1240.0 | 2025-03-14 | |
| Enamine | EN300-6523457-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate |
2248302-53-4 | 95.0% | 10.0g |
$1839.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonamidonaphthalene-2-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonatonaphthalene-2-carboxylate (CAS No. 2248302-53-4)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonatonaphthalene-2-carboxylate, identified by its CAS number 2248302-53-4, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research and development in recent years.
At the core of this compound's structure lies a complex arrangement of heterocyclic rings and functional groups. The presence of a 1,3-dioxo moiety, combined with a dihydroisoindole scaffold, creates a framework that is both rigid and adaptable for further chemical modifications. These structural elements are not merely decorative but are strategically positioned to interact with biological targets, such as enzymes and receptors, in a highly specific manner.
The naphthalene-2-carboxylate group at one end of the molecule introduces an additional layer of complexity, providing a site for further derivatization and enhancing the compound's solubility and bioavailability. This feature is particularly important in pharmaceutical applications, where the ability to deliver a drug efficiently to its target site is critical for therapeutic efficacy.
The 3-methanesulfonylamide substituent is another key feature that contributes to the compound's unique properties. Sulfonylamides are well-known for their ability to enhance binding affinity and selectivity when interacting with biological targets. In this context, the methanesulfonylamide group in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonatonaphthalene-2-carboxylate likely plays a crucial role in modulating its biological activity by stabilizing interactions with proteins and other biomolecules.
Recent studies have begun to explore the potential applications of this compound in various therapeutic areas. One particularly promising area is oncology, where small molecules that can modulate the activity of key enzymes involved in cancer cell proliferation have shown significant promise. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonatonaphthalene-2-carboxylate suggest that it may be capable of inhibiting enzymes such as kinases and other signaling proteins that are overexpressed in cancer cells.
In addition to its potential oncological applications, this compound has also been investigated for its antimicrobial properties. The combination of heterocyclic rings and functional groups makes it an attractive candidate for developing new antibiotics or antifungal agents. Preliminary studies have indicated that derivatives of this compound exhibit activity against various resistant strains of bacteria and fungi, highlighting its broad-spectrum antimicrobial potential.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonatonaphthalene-2-carboxylate is another area of active research. The complex nature of its structure presents challenges for synthetic chemists but also offers opportunities for innovation. Advanced synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, have been employed to streamline the synthesis process and improve yields. These advancements not only make the compound more accessible for research purposes but also open up new avenues for further structural optimization.
The pharmacokinetic properties of this compound are also under scrutiny. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic potential. Initial pharmacokinetic studies have provided valuable insights into the compound's absorption rate and metabolic pathways. These findings are crucial for designing effective dosing regimens and predicting potential side effects.
One particularly interesting aspect of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methanesulfonatonaphthalene-2-carboxylate is its potential as a lead compound for drug discovery programs. Its unique structure provides a scaffold that can be modified to enhance specific biological activities while minimizing unwanted side effects. By leveraging computational methods such as molecular docking and virtual screening, researchers can rapidly identify derivatives with improved properties.
The role of computational chemistry in studying this compound cannot be overstated. Advanced computational methods allow researchers to predict how different modifications will affect the molecule's biological activity without the need for extensive experimental testing. This approach not only accelerates the drug discovery process but also reduces costs associated with traditional trial-and-error methods.
Future research directions include exploring the compound's interactions with other biological targets beyond those already studied. For instance, investigating its effects on neurotransmitter receptors could open up new possibilities in neuropharmacology. Additionally, studying its behavior in vivo will provide critical insights into its therapeutic potential and safety profile.
The development of novel analytical techniques is also essential for advancing research on this compound. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable tools for characterizing complex molecules like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yll 3-methanesulfonatonaphthalene - 2 - carboxylate (CAS No. 2248302 - 53 - 4). These techniques provide detailed information about the compound's structure and purity, which are critical for ensuring the reliability of experimental results.
In conclusion,1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 3 - methanesulfonatonaphthalene - 2 - carboxylate represents a significant advancement in pharmaceutical chemistry with considerable potential for therapeutic applications . Its unique structural features , combined with promising preliminary results from biological studies , make it an exciting subject for further research . As our understanding of this compound grows , so too will our ability to harness its potential for improving human health .
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